Product packaging for Mordant red 19(Cat. No.:CAS No. 25746-81-0)

Mordant red 19

Cat. No.: B1208130
CAS No.: 25746-81-0
M. Wt: 408.8 g/mol
InChI Key: LSFNRVBPDLEXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mordant Red 19 (CAS 1934-24-3), with the molecular formula C16H12ClN4NaO5S and a molecular weight of 430.80, is a synthetic azo dye classified as a mordant dye . Its primary and historical application is in the textile industry for dyeing fabrics, where it is renowned for producing a vibrant, deep red shade with excellent lightfastness . As a mordant dye, it requires a metal ion, such as chromium(III), to form an insoluble coordination complex known as a "lake" that fixes the color onto the substrate, ensuring wash-fastness and durability . This complex is typically formed using meta-mordanting methods, where the mordant is added directly to the dye bath . Beyond its textile applications, this compound holds significant value in scientific research. It serves as a model compound in electrochemical studies due to its reducible azo group, undergoing a defined multi-electron transfer process at a mercury electrode . Furthermore, its ability to form complexes extends beyond chromium to include light lanthanides, making it a ligand of interest in coordination chemistry and the study of rare-earth elements . This combination of vibrant color, proven fastness properties, and distinct electrochemical behavior makes this compound a compound of interest for research in dye chemistry, materials science, and electroanalysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13ClN4O5S B1208130 Mordant red 19 CAS No. 25746-81-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25746-81-0

Molecular Formula

C16H13ClN4O5S

Molecular Weight

408.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C16H13ClN4O5S/c1-9-14(16(23)21(20-9)11-5-3-2-4-6-11)19-18-12-7-10(17)8-13(15(12)22)27(24,25)26/h2-8,14,22H,1H3,(H,24,25,26)

InChI Key

LSFNRVBPDLEXDS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O)C3=CC=CC=C3

Other CAS No.

25746-81-0

Synonyms

5-chloro-3-((4,5-dihydro-3-methyl-5-hydroxy-1-phenyl)-1H-pyrazol-4-yl)azol-2-hydroxy-benzensulfonic acid monosodic salt
Mordant Red 19

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Mordant Red 19

Classical and Contemporary Synthetic Pathways

Azo dyes are synthesized through a well-defined sequence of reactions that leverage the reactivity of aromatic amines and electron-rich coupling components.

The formation of Mordant Red 19, like other monoazo dyes, begins with the diazotization of a primary aromatic amine. This process converts the amine into a highly reactive diazonium salt, which then undergoes an azo coupling reaction with a suitable coupling component.

Diazotization Mechanism: The diazotization of a primary aromatic amine typically proceeds through several key steps canada.cacanada.ca:

Nitrosation: The primary aromatic amine reacts with nitrous acid (HNO₂), which is usually generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This reaction forms an N-nitroso compound.

Tautomerization: The N-nitroso compound tautomerizes to a diazo hydroxide (B78521).

Protonation: The hydroxyl group of the diazo hydroxide is protonated by the acidic medium.

Dehydration: Elimination of a water molecule from the protonated diazo intermediate yields a resonance-stabilized diazonium salt (Ar-N₂⁺).

This diazonium salt is generally unstable at room temperature and must be kept at low temperatures (typically 0–5 °C) to prevent decomposition into phenols and nitrogen gas canada.cacanada.canih.gov.

Azo Coupling Mechanism: The diazonium salt, acting as an electrophile, then reacts with an electron-rich aromatic system, known as the coupling component. This reaction is an electrophilic aromatic substitution. For this compound, the coupling component is typically a pyrazolone (B3327878) derivative, which is activated by electron-donating groups wikipedia.orgmedkoo.comontosight.ai. The coupling reaction occurs at the position of highest electron density on the coupling component, usually ortho or para to an activating group like a hydroxyl (-OH) or amino (-NH₂) group. The reaction is generally carried out in a weakly alkaline or neutral medium to ensure the coupling component is sufficiently nucleophilic canada.cacanada.canih.govnih.gov.

Azo-Hydrazone Tautomerism: A significant characteristic of many azo dyes, including those with hydroxyl groups adjacent to the azo linkage, is their ability to exist in tautomeric forms – the azo form and the hydrazone form canada.cacanada.canih.govtandfonline.comsemanticscholar.org. This azo-hydrazone tautomerism can influence the dye's color, stability, and dyeing properties. The equilibrium between these forms is often affected by the surrounding environment, such as solvent polarity and pH.

Contemporary Synthetic Approaches: While the fundamental diazotization and coupling reactions remain central, contemporary research explores methods to enhance efficiency and sustainability. Microwave-assisted synthesis has been shown to significantly reduce reaction times for azo dye synthesis, achieving complete conversion in a fraction of the time compared to conventional heating . The use of ionic liquids as reaction media or catalysts has also been investigated for promoting azo dye synthesis under milder conditions researchgate.net.

Obtaining research-grade this compound requires effective purification to remove unreacted starting materials, byproducts, and isomeric impurities.

Common Purification Methods: The crude product obtained from the coupling reaction is typically isolated by filtration. Subsequent purification often involves:

Washing: The filtered solid is washed with water to remove soluble impurities and residual salts.

Recrystallization: This is a primary method for purifying solid organic compounds. This compound and its analogs can be recrystallized from suitable solvents or solvent mixtures, such as ethanol (B145695) or ethanol-water mixtures, to yield purer crystalline material acs.orgisca.mediscoveryjournals.org.

Acid Finishing: For certain azo dyes, a specific purification step known as "acid finishing" has been employed. This involves treating the crude dye with hot acid (e.g., sulfuric acid, hydrochloric acid, or acetic acid) to selectively precipitate or dissolve impurities, thereby removing undesired color tones, such as residual red impurities that detract from the desired shade google.com.

Chromatography: Techniques like Thin Layer Chromatography (TLC) can be used for purifying smaller quantities of impure dyes or for analytical assessment of purity discoveryjournals.org.

Research-grade purity for dyes is typically greater than 97-98% medkoo.com.

Spectroscopic and Advanced Analytical Characterization of Mordant Red 19

Vibrational Spectroscopic Investigations (FTIR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the molecular structure of Mordant Red 19 by identifying the functional groups present through their characteristic vibrational frequencies. While specific FTIR and Raman spectra for this compound are not extensively detailed in readily available literature, these techniques are standard for azo dye characterization.

FTIR spectroscopy typically reveals characteristic absorption bands associated with the functional groups within an azo dye molecule. For similar azo dyes, peaks indicative of O–H stretching (around 3400-3650 cm⁻¹), C–H stretching (aliphatic around 2850-2960 cm⁻¹, aromatic around 3030 cm⁻¹), C=C stretching (aromatic rings around 1450-1600 cm⁻¹), C=O stretching (if present, around 1650-1750 cm⁻¹), and the characteristic azo (–N=N–) stretching vibration (often found in the region of 1400-1500 cm⁻¹) are observed alfa-industry.comlibretexts.orgspecac.comcopbela.orgresearchgate.net. The presence of a sulfonic acid group (–SO₃H or –SO₃⁻) would typically manifest as strong absorption bands associated with S=O stretching, often in the region of 1148-1310 cm⁻¹ alfa-industry.com. Raman spectroscopy complements FTIR by providing complementary information, particularly on symmetric vibrations and non-polar bonds, though specific data for this compound is limited in the reviewed literature.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) spectroscopy is crucial for characterizing the electronic transitions within this compound, which are directly related to its color and absorption properties. This compound exhibits an absorbance peak at approximately 196 nm nih.govaatbio.com. As an azo dye, its chromophoric system, primarily the azo group (–N=N–) conjugated with aromatic systems, is responsible for absorption in the visible region of the spectrum, contributing to its red color medkoo.comworlddyevariety.comsemanticscholar.orgmedchemexpress.com. While specific λmax values in the visible range for this compound are not consistently reported, similar azo dyes often show absorption maxima between 400-500 nm medchemexpress.comsigmaaldrich.comtcichemicals.com. The exact position and intensity of these bands are influenced by the molecular structure, including substituents and the solvent environment.

Fluorescence spectroscopy can also be employed to study the emission properties of dyes. This compound is sometimes classified as a fluorescent dye medchemexpress.commetrohm.com, although specific excitation and emission spectra are not detailed in the provided search results. For context, other related dyes like Mordant Red 15 exhibit yellow fluorescence in aqueous solutions mdpi.com.

Mass Spectrometric Elucidation of this compound and its Derivatives

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis. The exact mass of this compound has been computed as approximately 430.0114626 Da nih.govmedkoo.com. Techniques such as Electrospray Ionization (ESI) coupled with tandem mass spectrometry (LC-MS/MS) are commonly used for the analysis of complex organic molecules like dyes, providing molecular ion information and fragmentation patterns that aid in structural confirmation specac.commdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov. While specific mass spectra for this compound are not detailed, these methods are instrumental in identifying parent ions and fragment ions, which can be compared to theoretical masses and fragmentation pathways to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the arrangement of atoms and the connectivity of functional groups within this compound. While specific NMR data for this compound is limited in the search results, studies on similar azo dyes have reported characteristic chemical shifts. For instance, ¹H NMR data for a related azo dye showed signals for O–H groups, aromatic protons, and other functionalities alfa-industry.com. The presence of aromatic rings, the azo linkage, the pyrazolone (B3327878) moiety, and the sulfonic acid group in this compound would result in a complex NMR spectrum with distinct signals for each type of proton and carbon atom. NMR is essential for confirming the proposed structure and identifying any impurities.

X-ray Based Characterization Techniques (X-ray Fluorescence (XRF), Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy)

X-ray based techniques like X-ray Fluorescence (XRF) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy are valuable for elemental analysis and probing electronic structure, respectively. XRF is primarily used to identify the elemental composition of samples, often employed to detect mordant metals or inorganic components in dyed materials specac.comresearchgate.netresearchgate.netresearchgate.netipsl.frnih.gov. While XRF is useful for analyzing the substrate or mordants used with this compound, direct XRF analysis of the organic dye molecule itself for elemental composition is less common compared to techniques like MS or elemental analysis.

Chromatographic Separations and Detection Methods (High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS))

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with various detectors, are indispensable for separating and quantifying this compound, especially in complex mixtures or environmental samples. HPLC methods often utilize reversed-phase columns (e.g., C18) with mobile phases comprising water, organic solvents (like acetonitrile (B52724) or methanol), and buffers or additives copbela.orgcornell.edunih.govthermofisher.comlcms.cz. Detection is commonly performed using UV-Vis detectors, which monitor absorbance at specific wavelengths, or Mass Spectrometers (LC-MS, LC-MS/MS) for enhanced sensitivity and specificity specac.comresearchgate.netresearchgate.netnih.gov. LC-MS/MS methods provide both separation and molecular weight information, aiding in the identification and quantification of the dye and its potential degradation products. While specific HPLC parameters (e.g., retention time, mobile phase composition) for this compound are not detailed in the provided search results, these methods are standard for its analysis.

Electrochemical Characterization and Voltammetric Studies

Electrochemical techniques, particularly voltammetry (e.g., Cyclic Voltammetry, Linear Sweep Voltammetry), are employed to study the redox behavior of this compound. The electrochemical activity of azo dyes is primarily associated with the reduction of the azo group (–N=N–) to amino groups, a process that is often pH-dependent and can involve multiple electrons libretexts.orgcopbela.orgescholarship.orgnih.gov. Studies on this compound itself have focused on its electrochemical determination and adsorption behavior, for instance, in the indirect determination of uranium worlddyevariety.comsigmaaldrich.com. Cyclic voltammetry can provide information on peak potentials (Epa, Epc), peak currents, and the reversibility of redox processes, offering insights into the dye's interaction with electrode surfaces and its potential mechanisms of degradation or reaction metrohm.comals-japan.comlibretexts.orgresearchgate.netsfu.ca. The adsorption of this compound onto electrode surfaces has also been noted as a factor influencing its electrochemical response libretexts.orgnih.gov.

Microscopic and Morphological Characterization in Research Contexts (Scanning Electron Microscopy (SEM))

Scanning Electron Microscopy (SEM) is a powerful technique used to visualize the surface morphology and microstructure of materials at high resolution. It provides detailed images of particle shape, size, and surface texture. While SEM is widely applied in the characterization of various materials, including those involving dyes and colorants, specific research findings detailing the SEM characterization of this compound itself were not identified in the provided search results.

The literature reviewed primarily utilized SEM to examine:

Composite materials or modified nanoparticles where dyes like this compound might be incorporated or adsorbed onto a substrate researchgate.netajsuccr.orgchemmethod.combohrium.com. In these contexts, SEM images revealed the morphology of the supporting materials, such as cotton-like structures, flower-like shapes, or aggregated nanoparticles, and how the dye or its interaction with a substrate altered these features.

Historical textiles to identify the presence and distribution of mordants and colorants on fibers researchgate.netmostwiedzy.plscispace.comsi.edu. These studies often employed SEM coupled with Energy Dispersive X-ray Spectroscopy (SEM-EDS) to analyze elemental composition and surface features of degraded fibers.

Natural dyes or modified natural dye systems, where SEM was used to observe particle morphology and size, such as spherical particles of brazilin (B1667509) dye acs.org or the irregular shapes of silica (B1680970) particles uinsgd.ac.id.

While this compound is mentioned as a synthetic azo dye used in various applications, including textiles ontosight.ai, and its presence in research contexts is noted google.com, direct studies focusing on the microscopic and morphological characterization of the pure compound using SEM were not found. Therefore, detailed research findings or data tables specifically pertaining to the SEM analysis of this compound's particle size, shape, or surface features cannot be provided based on the available information.

Mechanistic Studies of Mordant Red 19 Interactions and Complexation

Dye-Substrate Interaction Mechanisms in Adsorption and Dyeing Systems

The adsorption and dyeing processes involving Mordant Red 19 are complex phenomena influenced by several factors, including the chemical nature of the substrate, the physical and chemical properties of the dye, and the environmental conditions of the dyeing bath. Understanding these interactions is crucial for optimizing dyeing efficiency and achieving desired color fastness.

Adsorption Isotherms and Kinetics in Dyeing Processes

Studies investigating the adsorption behavior of dyes, including those that function as mordant dyes, often employ isotherm and kinetic models to describe the uptake of the dye by the substrate. These models provide quantitative insights into the adsorption process.

For this compound and similar dyes, adsorption onto textile fibers like cotton and silk can be described by established isotherm models. Research indicates that the adsorption of natural dyes, which share similarities with mordant dyes in their interaction mechanisms, often follows both the Langmuir and Freundlich isotherm models scielo.org.zatandfonline.comajol.info. The Langmuir model suggests monolayer adsorption onto a homogeneous surface, while the Freundlich model accounts for multilayer adsorption on a heterogeneous surface. The fitting of experimental data to these models, indicated by high regression coefficients (r² values often above 0.985), suggests that the adsorption of this compound is a favorable process scielo.org.zatandfonline.comajol.info. For instance, studies on similar natural dye systems show that the Langmuir constant RL values between 0.9307 and 1.0 indicate a favorable and linear monolayer formation scielo.org.za.

Kinetic studies are vital for understanding the rate at which dye molecules are adsorbed onto the substrate. For mordant dyeing processes, kinetic data often aligns with either pseudo-second-order or pseudo-first-order models scielo.org.zaajol.info. The pseudo-second-order model is typically associated with chemisorption, suggesting that the rate-limiting step involves chemical bonding between the dye and the substrate scielo.org.zaajol.info. Conversely, the pseudo-first-order model is often linked to physisorption, where weaker intermolecular forces are dominant scielo.org.zaajol.info. The specific model that best describes the kinetics can depend on the dyeing method (e.g., simultaneous vs. post-mordanting) and the specific conditions employed scielo.org.zaajol.info. For example, in some natural dye systems, post-mordanting applications have been observed to follow a pseudo-first-order model, while simultaneous and post-mordanting methods involving the dye-mordant complex formation can follow a pseudo-second-order model scielo.org.zaajol.info.

Table 1: Adsorption Isotherm and Kinetic Model Fitting for Mordant Dyeing Systems

Dye/System Studied (Similar to this compound)Isotherm Model Fit (R²)Kinetic Model Fit (R²)Primary Interaction IndicatedReference
Natural dye on Cotton/Silk (Simultaneous/Post-mordanting)Langmuir (≈1), Freundlich (≈0.998)Pseudo-second-order (Chemisorption)Monolayer, Heterogeneous surface scielo.org.zaajol.info
Natural dye on Silk (Mordant dyeing with Al³⁺)Freundlich (higher R²)Weber–Morris diffusionMultimolecular layer adsorption tandfonline.com
Natural dye on Wool/Silk (with mordants)FreundlichPseudo-first-orderFavorable dyeing process researchgate.net

Elucidation of Electrostatic and Hydrogen Bonding Contributions

Textile fibers, such as wool and silk, possess functional groups that can participate in various bonding interactions with dye molecules. Wool and silk fibers, being proteinaceous, contain amino (-NH₂) and carboxyl (-COOH) groups. At different pH values, these groups can become protonated or deprotonated, leading to charged sites on the fiber surface mdpi.com. For instance, under acidic conditions, amino groups can be protonated, creating positive charges, while carboxyl groups can remain negatively charged mdpi.com.

This compound, being an anionic dye, can interact with positively charged sites on the fiber surface through electrostatic attraction ijhse.irresearchgate.net. The pH of the dyeing bath is a critical factor influencing these interactions. At low pH, the biosorbent or fiber surface tends to acquire a positive charge, enhancing the electrostatic attraction with anionic dyes ijhse.irresearchgate.net. Conversely, at higher pH values, the surface may become negatively charged, leading to repulsion or weaker interactions with anionic dyes ijhse.ir.

Metal Ion Complexation and Chelation Chemistry

The defining characteristic of mordant dyes, including this compound, is their ability to form stable complexes with metal ions. These metal-dye complexes are essential for achieving vibrant colors and good fastness properties on textile substrates.

Coordination Bond Formation and Stoichiometric Analysis

This compound, like many other mordant dyes, contains functional groups, typically hydroxyl (-OH) and azo (-N=N-) groups, that can act as ligands for metal ions. These ligands possess lone pairs of electrons that can form coordinate covalent bonds with metal cations, leading to the formation of chelate complexes researchgate.net. The process involves the metal ion coordinating with multiple ligand atoms within the dye molecule, creating a stable ring structure.

The stoichiometry of these metal-dye complexes, i.e., the ratio of metal ions to dye molecules, is a critical aspect of their formation and properties. For many mordant dyes, 1:1 or 1:2 metal-dye complexes are common, depending on the coordination number of the metal ion and the chelating sites available on the dye molecule researchgate.neteopcw.com. For example, metal ions like chromium (Cr³⁺) and aluminum (Al³⁺), frequently used as mordants, can form stable complexes with dyes that possess suitable chelating groups, such as ortho-hydroxy azo groups researchgate.neteopcw.com. Spectroscopic techniques like UV-Vis and FTIR spectroscopy are often employed to determine the stoichiometry and confirm the formation of these complexes, by observing shifts in absorption bands and the appearance of new vibrational modes corresponding to metal-ligand bonds ijhse.irresearchgate.net.

Influence of Metal Ions on the Spectroscopic Properties of this compound Complexes

The complexation of this compound with metal ions significantly alters its electronic structure, leading to pronounced changes in its spectroscopic properties, particularly its visible absorption spectrum (color). When this compound forms a complex with a metal ion, the metal ion acts as a Lewis acid, coordinating with the electron-rich sites of the dye molecule. This coordination can lead to a shift in the absorption maximum (λ_max) of the dye, often resulting in a bathochromic shift (shift to longer wavelengths) and an increase in molar absorptivity.

These spectral changes are a direct consequence of the metal-ligand interaction, which modifies the energy levels of the π-electron system in the dye molecule. For instance, the formation of a metal complex can extend the conjugation system or alter the electron distribution within the chromophore, leading to a deeper color or a shift in hue ijhse.irresearchgate.netacs.org. FTIR spectroscopy can further elucidate the nature of these complexes by identifying shifts in characteristic vibrational frequencies of functional groups involved in coordination, such as hydroxyl and azo groups, confirming the formation of coordinate bonds ijhse.irresearchgate.net.

Table 2: Spectroscopic Changes upon Metal Complexation of Mordant Dyes

Metal IonDye Type (Similar to this compound)Observed Spectroscopic Change (UV-Vis)FTIR Evidence of ComplexationPotential ApplicationReference
Cr³⁺Azo dye (e.g., this compound)Bathochromic shift, increased intensityShifts in -OH, -N=N- bandsEnhanced color, fastness ijhse.irresearchgate.net
Al³⁺Azo dyeShift in λ_max, color changeCoordination with ligandsColor enhancement tandfonline.comijhse.ir
Cu²⁺Azo dyeDeepening of color, λ_max shiftMetal-ligand bond formationImproved fixation ijhse.ir

Role of Mordants (Traditional and Bio-based) in Dye Fixation Processes

Mordants are essential agents in the mordant dyeing process, acting as intermediaries that bind the dye to the fiber, thereby enhancing dye uptake, color intensity, and fastness properties. This compound relies on the presence of mordants to achieve effective fixation onto substrates like wool and silk.

Traditional mordants are typically metal salts, such as those of aluminum (e.g., alum), chromium, iron, copper, and tin mdpi.comeopcw.com. These metal ions form coordination complexes with the dye molecules, and these dye-metal complexes then bind to specific sites on the fiber surface. This multi-point attachment, involving coordination bonds between the metal and the dye, and often electrostatic or hydrogen bonding between the metal-dye complex and the fiber, leads to a robust and durable coloration mdpi.comeopcw.com. The metal ion effectively acts as a bridge, anchoring the dye molecule to the substrate.

In recent years, there has been increasing interest in bio-based or natural mordants as sustainable alternatives to traditional metal salts acs.org. These can include plant extracts rich in tannins, polyphenols, or other chelating compounds. Bio-mordants function similarly by forming complexes with the dye and/or interacting with the fiber surface, thereby improving dye fixation. For example, chitosan, a natural polysaccharide, has been investigated as a biomordant, facilitating dye adsorption onto cellulosic fibers through electrostatic interactions and hydrogen bonding acs.org. The use of bio-mordants aims to reduce the environmental impact associated with heavy metal mordants while potentially offering unique color shades and improved biocompatibility acs.org. Regardless of whether they are traditional or bio-based, mordants are indispensable for the effective fixation of this compound, transforming it from a weakly adhering dye into a durably fixed colorant.

Applications of Mordant Red 19 in Chemical and Materials Science Research

Research Advancements in Textile Dyeing Applications

The primary application of Mordant Red 19 in materials science is in the dyeing of textiles. wikipedia.org As a mordant dye, it is used in conjunction with a mordant, typically a metal salt, to fix the dye to the fabric, enhancing the color's fastness and durability. wikipedia.org

Optimization of Dyeing Processes for Diverse Fiber Types

Research in textile dyeing has aimed to optimize the application of mordant dyes to various fibers. The effectiveness of dyeing is influenced by several factors, including the type of fiber, the mordant used, and the dyeing conditions such as temperature, pH, and time. For protein fibers like wool, mordant dyes such as this compound are particularly effective. The process typically involves pre-treating the fiber with a metal salt, which then forms a complex with the dye molecule, anchoring it to the fiber.

While specific optimization studies focusing solely on this compound across a wide range of synthetic and natural fibers are not extensively detailed in readily available literature, the general principles of mordant dyeing are well-established. Optimization aims to achieve high color strength (K/S values), uniform dyeing, and excellent fastness properties while minimizing the environmental impact of the dyeing process. The choice of mordant, such as chromium, plays a crucial role in the final color and fastness of the dyed textile. wikipedia.org

Surface Functionalization of Textile Substrates with this compound

Surface functionalization of textiles refers to modifying the fiber surface to impart new properties, such as improved dyeability, UV protection, or antimicrobial activity. While extensive research exists on the surface functionalization of textiles using various chemical agents, specific studies detailing the use of this compound for this purpose are limited. However, the mordanting process itself can be considered a form of surface functionalization. The metal mordant modifies the surface of the textile fibers, enabling them to form strong coordination bonds with the dye molecules.

Investigations into Colorfastness and Photostability in Dyed Materials

Colorfastness is a critical property of dyed textiles, referring to the resistance of the color to fading or running during washing, rubbing, exposure to light, and perspiration. researchgate.netscispace.comscispace.com The use of mordants is a key strategy to improve the colorfastness of dyes. The metal-dye complex formed is more stable and less prone to being washed out or degraded by light compared to the dye molecule alone.

Investigations into the colorfastness of textiles dyed with mordant dyes involve standardized testing methods to evaluate the material's performance under various conditions. While specific photostability studies on this compound are not widely published, it is known that the choice of mordant can significantly influence the lightfastness of the resulting color. Some metal ions can enhance the photostability of the dye, while others may have a detrimental effect. Research in this area seeks to identify the optimal mordant-dye combinations to achieve high colorfastness for various applications.

This compound as a Spectroscopic Probe in Analytical Chemistry

The ability of this compound to form complexes with metal ions also makes it a valuable tool in analytical chemistry, where it can be used as a spectroscopic probe for the detection and quantification of these ions.

Trace Metal Ion Determination via Complexation Methods

A significant application of this compound in analytical chemistry is in the spectrofluorimetric determination of trace levels of metal ions. A sensitive and accurate method has been developed for the determination of aluminum in hemodialysis solutions using this compound as a complexing reagent. nih.gov The formation of the aluminum-Mordant Red 19 complex results in a fluorescent chelate that can be measured to quantify the aluminum concentration.

The optimal experimental conditions for this method have been established, including the concentration of the fluorimetric reagent, pH, and temperature. The emission of the fluorescent metal chelate is measured at 555 nm with an excitation wavelength of 478 nm. nih.gov This method has demonstrated linearity between the emission intensity and aluminum concentration in the 2-20 parts-per-billion (ppb) range, with a detection limit of 0.4 ppb. nih.gov

Spectrofluorimetric Determination of Aluminum using this compound
ParameterValue
Excitation Wavelength478 nm
Emission Wavelength555 nm
Linear Range2-20 ppb
Limit of Detection0.4 ppb

This application highlights the potential of this compound as a selective and sensitive reagent for trace metal analysis, which is crucial for quality control in pharmaceutical and clinical settings.

pH Sensing and Colorimetric Applications in Research

The color of azo dyes like this compound can be sensitive to changes in pH. This property, known as halochromism, allows them to be used as pH indicators. The protonation or deprotonation of the dye molecule alters its electronic structure, leading to a change in its light absorption and, consequently, its color.

While the application of some azo dyes as pH sensors in smart textiles has been explored, specific research on the use of this compound for pH sensing and colorimetric applications is not extensively documented in the available literature. frontiersin.org However, the fundamental chemical properties of this compound as an azo dye suggest its potential for such applications. Future research could explore the development of pH-sensitive materials or colorimetric assays based on the pH-dependent spectral changes of this compound.

Research on this compound in Biological Staining Methodologies for Microscopic Analysis

The use of dyes is fundamental to microscopic analysis, allowing for the visualization of specific cellular and tissue components. While a wide array of synthetic and natural dyes are employed for this purpose, research specifically detailing the application of this compound as a biological stain for microscopic analysis is not readily found in scientific publications.

In the realm of mordant dyes used in histology, a related compound, Alizarin (B75676) Red S (also known as Mordant Red 3), is extensively used. Alizarin Red S is a well-established stain for the detection and quantification of calcium deposits in tissues, a process critical for studying bone formation and pathological calcification. It functions by chelating with calcium ions to form a visible precipitate.

However, a similar body of research for this compound is not apparent. The Biological Stain Commission (BSC), an organization that certifies stains for use in biological applications, does not currently list this compound among its certified dyes. This suggests that it is not commonly used or validated for routine histological or cytological procedures. The lack of available literature and certification may indicate that its properties are not optimal for biological staining compared to other established dyes, or that its potential in this area has yet to be thoroughly investigated.

Environmental Fate and Degradation Mechanisms of Mordant Red 19

Azo Bond Cleavage and Major Degradation Pathways

The chromophoric group in azo dyes, including Mordant Red 19, is the azo bond (-N=N-). This bond is the most susceptible part of the molecule and is central to the dye's color and its degradation. The cleavage of the azo bond is a primary step in the transformation of azo dyes into less colored or colorless compounds, often leading to the formation of aromatic amines canada.camst.dk.

Mechanisms of Azo Bond Cleavage:

Biological Degradation: Microorganisms, particularly bacteria and fungi, possess enzymes like azoreductases that can cleave the azo bond, especially under anaerobic conditions canada.canih.gov. This process typically yields aromatic amines, which can then be further degraded aerobically nih.gov. Fungal degradation can also occur through the action of ligninolytic enzymes nih.govresearchgate.net.

Abiotic Degradation: Azo bonds can also be cleaved through abiotic processes such as photolysis (light-induced degradation) and thermal degradation canada.ca. Photochemical cleavage, often enhanced by UV radiation or photocatalysts, can break down the azo linkage canada.caresearchgate.net.

While the specific breakdown products of this compound are not extensively detailed in the provided literature, the general pathway involves the reductive or oxidative cleavage of the azo bond, leading to the formation of aromatic amines and other intermediate compounds. These intermediates may undergo further reactions, including oxidation, desulfonation, and deamination, ultimately leading to smaller, potentially less harmful molecules researchgate.netasm.org.

Advanced Oxidation Processes (AOPs) for this compound Degradation in Aqueous Solutions

Advanced Oxidation Processes (AOPs) are highly effective methods for degrading recalcitrant organic pollutants like textile dyes. They rely on the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which can non-selectively oxidize and mineralize organic compounds scispace.comatlantis-press.com.

Fenton and Photo-Fenton Reaction Mechanisms

The Fenton process utilizes a combination of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) in an acidic medium to generate hydroxyl radicals (•OH) researchgate.net. The photo-Fenton process enhances this by using UV or visible light, which can re-oxidize Fe³⁺ back to Fe²⁺, sustaining the radical generation and increasing degradation efficiency researchgate.netbrieflands.com.

Mechanism: The core reaction involves the formation of hydroxyl radicals: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ researchgate.net Fe³⁺ + H₂O₂ → Fe²⁺ + HO₂• + H⁺ researchgate.net The generated hydroxyl radicals then attack the dye molecule, leading to its degradation.

Performance: Fenton and photo-Fenton processes have demonstrated high efficiency in decolorizing and degrading azo dyes. For similar azo dyes like Reactive Blue 19 (RB-19), Fenton oxidation achieved over 98% color reduction, while the photo-Fenton process reached 99.4% color reduction and 94.5% dissolved organic carbon (DOC) removal researchgate.net. Studies on Mordant Blue 9, another mordant dye, showed that a Fenton-activated persulfate system achieved over 95% degradation mdpi.com. The Fenton process for RB-19 showed 91.2% decolorization at pH 3 researchgate.net.

Table 1: Performance of Fenton and Photo-Fenton Processes for Azo Dye Degradation

Dye StudiedProcessKey ConditionsColor/DOC RemovalReference
Reactive Blue 19FentonpH 3>98% Color researchgate.netresearchgate.net
Reactive Blue 19Photo-FentonpH 399.4% Color researchgate.net
Reactive Blue 19Photo-FentonpH 394.5% DOC researchgate.net
Mordant Blue 9Fenton-PSpH 4.88, 0.8 mM PS, 0.7 mM Fe²⁺>95% Degradation mdpi.com

Persulfate Activation and Associated Degradation Pathways

Persulfate (PS) activation is another potent AOP that generates sulfate radicals (SO₄•⁻), which are powerful oxidants with a high redox potential and longer half-life compared to hydroxyl radicals mdpi.commdpi.com. Activation can be achieved through various methods, including transition metals, heat, UV light, and carbonaceous materials mdpi.com.

Mechanism: Activation typically involves the decomposition of persulfate into sulfate radicals: S₂O₈²⁻ + Catalyst → SO₄•⁻ + SO₄•⁻ (or other radicals depending on catalyst) mdpi.commdpi.com Sulfate radicals can then react with organic pollutants. In some systems, hydroxyl radicals (•OH) can also be formed, contributing to the degradation mdpi.comswdzgcdz.com.

Performance: The activation of persulfate by metal ions or composites has shown significant promise. For example, a Fe²⁺/persulfate system was effective for Mordant Blue 9 degradation mdpi.com. A TiO₂-Fe₃O₄ nanocomposite activated persulfate under UV-LED irradiation for Reactive Red 198 (RR198) removal, achieving high decolorization rates (e.g., 95.3% at pH 4.34) ehemj.com. Iron-based biochar activation of persulfate has also been studied, indicating that non-radical pathways can be dominant swdzgcdz.com.

Table 2: Performance of Persulfate Activation for Dye Degradation

Dye StudiedActivation MethodKey ConditionsDegradation/Removal EfficiencyReference
Mordant Blue 9Fe²⁺/Persulfate (PS)pH 4.88, 0.8 mM PS, 0.7 mM Fe²⁺>95% Degradation mdpi.com
Reactive Red 198TiO₂-Fe₃O₄/PS/UV-LEDpH 4.34, 120 min reaction95.3% Degradation ehemj.com
Rhodamine BnZVI/Persulfate (PS)pH 5, 5 mmol·L⁻¹ PS, 0.3 g·L⁻¹ nZVI, 0.1 mmol·L⁻¹ CA94.97% Degradation eeer.org

Ozonation and Electrochemical Degradation Studies

Ozonation and electrochemical oxidation are other significant AOPs employed for dye wastewater treatment. Ozone (O₃) is a powerful oxidant that can directly attack dye molecules or generate hydroxyl radicals atlantis-press.com. Electrochemical oxidation uses an electric current to drive oxidation reactions, either directly at the electrode surface or indirectly through electrochemically generated oxidants chem-soc.si.

Ozonation: Ozonation has been shown to be effective in decolorizing various azo dyes. For instance, studies on Reactive Blue 19 (RB-19) have indicated its effectiveness atlantis-press.comresearchgate.net. The process involves direct oxidation by ozone or indirect oxidation via radical species atlantis-press.com.

Electrochemical Oxidation: Indirect electrochemical oxidation, particularly in the presence of chloride ions, can generate hypochlorite (B82951) and other reactive species that degrade dyes chem-soc.si. For Mordant Red 3, electrochemical oxidation achieved 100% color removal and 86% COD removal, with efficiency influenced by voltage, chloride concentration, and low pH chem-soc.si.

Adsorptive Removal Mechanisms from Aqueous Environments

Adsorption is a widely recognized, cost-effective, and efficient method for removing dyes from wastewater. It involves the transfer of dye molecules from the liquid phase to the surface of a solid adsorbent rsc.orgresearchgate.net. Various materials, including activated carbon, metal oxides, and bio-adsorbents, can be utilized as adsorbents rsc.orgresearchgate.net.

Development and Performance of Adsorbents for Dye Removal

The effectiveness of an adsorbent depends on its surface properties, such as surface area, pore structure, and the presence of functional groups. The mechanisms of dye adsorption typically involve a combination of physical and chemical interactions.

Mechanisms of Adsorption:

Electrostatic Attraction: Occurs between charged dye molecules and oppositely charged adsorbent surfaces, often influenced by solution pH rsc.orgiwaponline.com.

Ion Exchange: Involves the exchange of ions between the dye solution and the adsorbent rsc.org.

Surface Complexation: Formation of chemical bonds between dye molecules and surface functional groups on the adsorbent rsc.org.

π–π Interactions: Interactions between aromatic rings of the dye molecules and the adsorbent surface rsc.orgiwaponline.com.

Chemisorption: Chemical bonding processes that control the rate of adsorption iwaponline.com.

Performance and Materials:

This compound (MR19) has been studied with kaolinite (B1170537) composites, showing high retention rates of approximately 95% within 5 minutes, indicating efficient adsorption researchgate.net.

Activated carbon and its modified forms are commonly used due to their high surface area and porous structure rsc.orgresearchgate.net.

Metal oxides and nanocomposites (e.g., copper ferrite (B1171679) activated carbon nanocomposites) have also demonstrated good performance for mordant dyes like Mordant Black 11, with adsorption capacities influenced by pH, following Langmuir isotherms and pseudo-second-order kinetics imist.ma. Optimal pH for adsorption of Mordant Black 11 was found to be 4 imist.ma.

Table 3: Adsorbent Performance for Dye Removal

Dye StudiedAdsorbent TypeKey ConditionsAdsorption Capacity / Removal EfficiencyReference
This compound (MR19)Kaolinite CompositesNot specified, but rapid adsorption observed~95% Retention within 5 min researchgate.net
Mordant Black 11Copper Ferrite Activated Carbon NanocompositespH 4119.73 mg/g (max capacity) imist.ma
Reactive Red 21MgO particlesNot specifiedHigh removal efficiency iwaponline.com

List of Compound Names Mentioned:

this compound

Reactive Blue 19 (RB-19)

Mordant Blue 9

Reactive Red 198 (RR198)

Rhodamine B

Mordant Red 3

Mordant Black 11

Reactive Red 21

Congo Red

Methyl Orange

Reactive Black 5

Direct Blue 15

Direct Blue 14

Direct Yellow 12

Direct Yellow 50

Acid Orange 7

Acid Red 114

Acid Yellow 36

Acid Black 24

Direct Red 7

Mordant Yellow 3

Methyl Red

Disperse Red 354

Studies on Surface Adsorption and Ion Exchange Processes

The removal of dyes from wastewater through adsorption and ion exchange represents a significant physicochemical approach, valued for its efficiency, cost-effectiveness, and operational simplicity. These processes leverage the interaction between dye molecules and adsorbent materials to separate the colorants from the aqueous phase.

Adsorption Mechanisms: Adsorption involves the accumulation of dye molecules onto the surface of a solid material. For azo dyes like this compound, several mechanisms can contribute to their uptake by various adsorbents:

Electrostatic Attraction: Occurs between oppositely charged dye molecules and adsorbent surfaces.

Hydrogen Bonding: Forms between functional groups on the dye and the adsorbent.

π–π Interactions: Involves interactions between the aromatic ring systems of the dye and the adsorbent.

Surface Complexation: Chemical interactions where dye molecules form complexes with surface functional groups of the adsorbent.

This compound, possessing a sulfonic acid group (-SO₃H), is an anionic dye. This anionic character, coupled with its aromatic structure, makes it susceptible to adsorption onto materials with positively charged sites or those capable of forming hydrogen bonds or π–π interactions. Studies on similar azo dyes indicate that adsorption is often favored in acidic pH conditions, which can protonate adsorbent surfaces, enhancing electrostatic attraction with anionic dyes frontiersin.orgiwaponline.comencyclopedia.pub. Common adsorbents include activated carbon, various clays (B1170129), agricultural waste materials, and bio-adsorbents iwaponline.comjalamrut.comrsc.orgtum.de. The adsorption kinetics for many azo dyes typically follow pseudo-second-order models, suggesting chemisorption as a rate-limiting step iwaponline.comisef.netbiorxiv.org.

Ion Exchange Processes: Ion exchange is a process where dye molecules are removed from wastewater through the exchange of ions between the dye solution and an ion-exchange material. This compound, being an anionic dye due to its sulfonic acid group, can interact with cation exchange resins or positively charged sites on other materials through ion exchange encyclopedia.pubrsc.orgontosight.ainetsolwater.com. Mordant dyes, in general, are known to form complexes with metal ions, which can further influence their binding affinity to substrates and potentially their behavior in ion-exchange processes frontiersin.org. The sulfonic acid group provides a site for ionic interaction, facilitating its removal by materials with appropriate exchangeable cations.

Adsorption/Ion Exchange MechanismDescriptionRelevant Functional Groups/InteractionsTypical AdsorbentsApplicable to this compound (as an Azo Dye)
Electrostatic Attraction Attraction between oppositely charged dye molecules and adsorbent surface sites.Anionic dye (-SO₃⁻) with positively charged adsorbent sites.Modified clays, metal oxides, polymers with positive charges.Yes
Hydrogen Bonding Formation of hydrogen bonds between hydrogen-bond donor/acceptor groups on the dye and adsorbent.-OH, -NH, -SO₃H groups on dye; -OH, -NH₂ groups on adsorbent.Materials with polar functional groups (e.g., cellulose (B213188), chitosan, certain clays).Yes
π–π Interactions Interaction between the delocalized π electrons of the aromatic rings in the dye molecule and the adsorbent surface.Aromatic rings in this compound's structure.Carbon-based materials (activated carbon), aromatic polymers.Yes
Surface Complexation Formation of chemical bonds between dye molecules and active sites on the adsorbent surface.Coordination bonds, chelation with metal ions on adsorbent surface.Metal oxides, functionalized nanoparticles, modified clays.Yes (especially with mordant complexation)
Ion Exchange Exchange of dye anions for counter-ions on the adsorbent material (e.g., resin or mineral surface).Sulfonic acid group (-SO₃⁻) of this compound with exchangeable cations.Ion-exchange resins (anionic), certain clays (e.g., montmorillonite), zeolites.Yes

Biological Degradation Mechanisms and Microbial Decolorization Studies

Biological degradation offers an environmentally friendly and cost-effective alternative for removing azo dyes from wastewater. This process relies on the metabolic capabilities of various microorganisms, including bacteria, fungi, and algae, to break down complex dye molecules into less harmful or mineralized products.

Mechanisms of Microbial Degradation: The biodegradation of azo dyes typically involves a two-stage process, often facilitated by different microbial activities under varying oxygen conditions:

Anaerobic Reductive Cleavage: In the absence of oxygen, anaerobic microorganisms initiate the degradation of azo dyes primarily by cleaving the azo bond (-N=N-) through the action of azoreductase enzymes. This reductive process yields colorless aromatic amines, which are often less colored but can be more toxic and mutagenic than the parent dye mdpi.comlu.seniscpr.res.infrontiersin.orgbioline.org.brnih.gov. The reaction requires electron donors like NADH or FADH₂. While this stage effectively decolorizes the dye, it does not lead to complete mineralization.

Aerobic Degradation of Aromatic Amines: The aromatic amines produced during the anaerobic stage are generally recalcitrant to further anaerobic breakdown. However, they can be effectively degraded and mineralized under aerobic conditions by specialized microorganisms. Aerobic bacteria utilize enzymes such as mono-oxygenases , di-oxygenases , laccases , lignin peroxidases (LiP) , and manganese peroxidases (MnP) to oxidize and cleave the aromatic rings, ultimately converting them into simpler, non-toxic end products like carbon dioxide, water, and biomass mdpi.comniscpr.res.infrontiersin.orgnih.govresearchgate.net.

Role of Enzymes and Microbial Consortia:

Azoreductases: Crucial for the initial reductive cleavage of the azo bond under anaerobic conditions niscpr.res.infrontiersin.orgnih.govtandfonline.comresearchgate.netigi-global.com.

Laccases, Peroxidases (LiP, MnP): Involved in the oxidative degradation of aromatic amines and other complex organic compounds under aerobic conditions frontiersin.orgnih.govresearchgate.net.

Microbial Consortia: Mixtures of different microbial species often exhibit higher degradation efficiency than pure cultures due to synergistic metabolic activities. Different microbes in a consortium can specialize in breaking down specific intermediates or utilize different pathways, leading to more complete decolorization and detoxification frontiersin.orgniscpr.res.inresearchgate.net.

Theoretical and Computational Investigations of Mordant Red 19

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a dye molecule, which are governed by its electronic structure. These calculations solve approximations of the Schrödinger equation to determine the wavefunctions and energy levels of electrons within the molecule. northwestern.edu From this, a variety of properties such as molecular geometry, electronic energy, and molecular orbitals can be determined. northwestern.edu

A critical aspect of electronic structure analysis for dyes is the examination of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive and can be more easily excited, which influences its color and photochemical behavior. nih.govresearchgate.net

For Mordant Red 19 (Alizarin Red S), theoretical studies have investigated the structures of its isolated anion (ARS⁻), as well as its anhydrous and monohydrated sodium salts. researchgate.netmdpi.com Using Atoms in Molecules (AIM) theory, further details about the electronic structure can be elucidated. nih.govresearchgate.net The HOMO-LUMO gap has been calculated to evaluate the relative reactivity of these different species. nih.govmdpi.com These quantum chemical calculations provide a foundational understanding of the molecule's stability and electronic transitions, which are responsible for its characteristic color.

Calculated HOMO-LUMO Gap for Alizarin (B75676) Red S (ARS) Species
Molecular SpeciesPhaseHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
ARS⁻ AnionGas Phase-5.22-2.522.70
ARS⁻ AnionAqueous Solution-5.28-2.522.76
Anhydrous SaltGas Phase-5.46-2.612.85
Monohydrated SaltGas Phase-5.43-2.612.82

Data sourced from B3LYP/6-311++G* calculations. mdpi.com*

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) has become a popular and powerful computational method for studying the electronic structure of medium to large molecules like dyes due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations focus on the electron density rather than the complex many-electron wavefunction to determine the ground-state properties of a system. iau.ir For this compound, DFT has been employed using the B3LYP hybrid functional with an extensive 6-311++G** basis set to investigate the optimized geometries and vibrational frequencies of its different forms (anion, anhydrous, and monohydrated salts). nih.govresearchgate.netmdpi.com These calculations allow for a detailed structural characterization and help in assigning experimental infrared spectra. mdpi.com

To investigate the origin of the dye's color, Time-Dependent Density Functional Theory (TD-DFT) is used. mdpi.comrsc.org TD-DFT extends the principles of DFT to excited states, allowing for the prediction of electronic absorption spectra (like UV-visible spectra). researchgate.netnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelength (λmax), which determines the perceived color of the dye. researchgate.net

Studies on Alizarin Red S have shown that TD-DFT calculations can reproduce the experimental UV-visible spectrum with good accuracy. mdpi.com The calculations for the ARS⁻ anion in an aqueous solution predict absorption bands that align well with the experimentally observed spectrum, validating the theoretical approach. mdpi.com The main electronic transition responsible for the color is typically the HOMO → LUMO transition. mdpi.com

Comparison of Experimental and TD-DFT Predicted UV-visible Spectra for ARS⁻ in Aqueous Solution
Experimental λmax (nm)TD-DFT Predicted λmax (nm)Calculated Oscillator Strength (f)Primary Orbital Contribution
259 (with shoulders at 233, 276)2470.197HOMO-4 → LUMO
-2860.245HOMO-1 → LUMO+1
3333450.081HOMO → LUMO+1
4234210.158HOMO → LUMO

Data sourced from TD-DFT/B3LYP/6-311++G* calculations. mdpi.com*

Molecular Dynamics Simulations of Dye-Substrate Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly valuable for understanding how dye molecules like this compound interact with substrates, such as textile fibers (e.g., cellulose (B213188) in cotton or protein fibers in silk). researchgate.nettandfonline.com MD simulations model the dye-fiber system in a virtual box, often including solvent molecules, and calculate the forces between all particles to simulate their trajectories. cellulosechemtechnol.ro

The primary goal of these simulations is to elucidate the mechanisms of dye adsorption and binding. Key insights can be gained by calculating the binding free energy between the dye and the substrate, which quantifies the affinity of the dye for the fiber. researchgate.net A more negative binding free energy indicates a stronger, more favorable interaction.

The simulations can reveal the specific non-covalent interactions that anchor the dye to the fiber. For azo dyes and anthraquinones, these interactions typically include:

Hydrogen Bonds: Formed between hydroxyl or carbonyl groups on the dye and hydroxyl groups on cellulose or amide groups in silk. tandfonline.com

Van der Waals Forces: General attractive forces between the molecules. tandfonline.com

π-π Stacking: Occurs when the flat aromatic rings of the dye molecule stack onto the surface of the substrate or other dye molecules. researchgate.net

By analyzing the simulation trajectories, researchers can determine the preferred orientation of the dye molecule on the fiber surface and identify the most stable adsorption sites. researchgate.net This knowledge is crucial for understanding dyeing mechanisms, color fastness, and for designing dyes with improved affinity for specific fibers. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties through mathematical equations. mdpi.comnih.gov A QSPR model provides a way to predict the properties of new or untested compounds based solely on their chemical structure, which can accelerate the design and screening of new dyes. rsc.org

The development of a QSPR model involves several key steps:

Data Set Compilation: A set of molecules with known experimental values for a specific property (e.g., solubility, adsorption coefficient, λmax) is collected.

Descriptor Calculation: For each molecule in the set, a large number of numerical values known as "molecular descriptors" are calculated. These descriptors encode different aspects of the molecular structure, such as topological (connectivity), geometrical (3D shape), electrostatic, and quantum-chemical (e.g., HOMO/LUMO energies) features. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks), are used to build a mathematical model that links a subset of the most relevant descriptors to the property of interest. nih.gov

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and not overfitted to the training data. rsc.org

While no specific QSPR model for this compound is prominently reported, such a model could be developed to predict key properties relevant to its application. For example, a QSPR model could predict its adsorption affinity for different fibers, its color in various solvents, or its lightfastness, thereby guiding the synthesis of new mordant dyes with enhanced performance characteristics.

Computational Approaches to Photodegradation Mechanisms

The fading of dyes upon exposure to light is a significant concern in the textile and coloration industries. Computational methods, particularly DFT and TD-DFT, are increasingly used to investigate the complex mechanisms of photodegradation. mdpi.com These studies can predict the most likely pathways through which a dye molecule breaks down under the influence of light and reactive chemical species.

Computational investigations of photodegradation typically explore two main routes:

Direct Photodegradation: This involves the dye molecule absorbing a photon, which promotes it to an excited electronic state. In this higher energy state, certain chemical bonds may become weakened and susceptible to cleavage. mdpi.com Computational models can calculate the bond dissociation energies in both the ground and excited states to identify the weakest links in the molecular structure. For a complex molecule like this compound, this could involve the cleavage of the azo bond (-N=N-) or the breakdown of the anthraquinone (B42736) rings.

Indirect Photodegradation: This process is mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH) or singlet oxygen (¹O₂), which are often generated in the presence of light, water, and a sensitizer. mdpi.com DFT calculations can be used to model the reactions between the dye molecule and these ROS. By calculating the activation energies for different potential reaction pathways (e.g., radical addition to an aromatic ring, hydrogen abstraction), researchers can determine the most kinetically favorable degradation routes and predict the initial degradation products. mdpi.com Such studies provide atomic-level insights into dye fading and can aid in the development of more light-stable colorants.

Q & A

Q. What is the chemical structure of Mordant Red 19, and how is it synthesized for textile applications?

this compound (C₁₆H₁₂ClN₄NaO₅S) is an azo dye synthesized via nitration/coupling between 6-amino-4-chlorophenol-2-sulfonic acid and 3-methyl-1-phenyl-5-pyrazolone. The reaction produces a chromophore with a sulfonate group, enabling coordination with metal mordants like aluminum or iron . Researchers should optimize reaction conditions (pH, temperature, stoichiometry) to maximize yield and purity, validated via HPLC or spectrophotometry .

Q. What are the standard mordanting methods for applying this compound to natural fibers?

Three primary methods are used:

  • Pre-mordanting : Substrate treated with mordant (e.g., FeSO₄) before dyeing.
  • Meta-mordanting : Mordant added directly to the dye bath.
  • Post-mordanting : Substrate dyed first, then treated with mordant. this compound is typically applied via meta-mordanting due to its compatibility with simplified bath preparation. The choice impacts bonding strength; pre-mordanting often enhances coordination but requires precise pH control (4–6) to avoid hydrolysis .

Advanced Research Questions

Q. How do varying mordant concentrations affect this compound’s colorfastness, and how should researchers address contradictory findings?

Studies report conflicting results: some show no significant differences in colorfastness at 25–100% mordant concentrations (ANOVA, p > 0.05) , while others note reduced wet/dry rubbing fastness at higher concentrations due to surface dye aggregation . To resolve contradictions, researchers should:

  • Standardize fiber pretreatment (e.g., scouring) to minimize variability.
  • Use controlled spectrophotometric measurements (e.g., CIELAB ΔE) rather than visual grading.
  • Replicate experiments across fiber types (wool vs. polyamide) to isolate concentration effects .

Q. What statistical approaches are recommended for analyzing this compound’s performance in textile applications?

  • ANOVA : Compare colorfastness across mordant types/concentrations. For example, a one-way ANOVA with post-hoc Tukey tests can identify differences in ΔE values between FeSO₄, Al₂(SO₄)₃, and control groups .
  • Regression analysis : Model the relationship between mordant pH and dye uptake (e.g., Langmuir isotherm for adsorption kinetics).
  • Power analysis : Ensure adequate sample size (n ≥ 30 per group) to detect subtle effects, given high experimental noise in textile studies .

Q. How can researchers optimize this compound’s bonding mechanism for improved washfastness?

The dye’s sulfonate group forms coordination bonds with metal ions (e.g., Fe³⁺), but washfastness depends on:

  • Mordant-fiber affinity : Pre-mordanting with FeSO₄ increases covalent bonding on wool (isoelectric point ~4.5).
  • Post-dyeing treatments : Rinsing with chelating agents (e.g., EDTA) removes unbound metal ions, reducing leaching.
  • pH control : Maintain dye bath at pH 3.5–4.5 to stabilize metal-dye complexes .

Q. What analytical techniques are critical for validating this compound’s purity and fiber adhesion?

  • Chromatography : Use reverse-phase HPLC with UV-Vis detection (λ = 500 nm) to quantify dye purity and degradation products .
  • Spectroscopy : FTIR confirms metal-dye coordination (e.g., shifts in sulfonate peak at 1040 cm⁻¹).
  • Microscopy : SEM-EDS maps elemental distribution (e.g., Fe) to assess mordant uniformity on fibers .

Methodological Challenges and Solutions

Q. How should researchers design experiments to evaluate this compound’s environmental stability under UV exposure?

  • Accelerated aging tests : Expose dyed samples to UV-B radiation (310 nm) for 100–200 hours, measuring ΔE values at intervals.
  • Control variables : Maintain consistent humidity (50% RH) and temperature (25°C).
  • Reference standards : Compare against commercial UV-stabilized dyes (e.g., CI Mordant Red 3) to benchmark performance .

Q. What strategies mitigate variability in this compound studies due to fiber heterogeneity?

  • Fiber sourcing : Use standardized, pre-scoured wool/polyamide from certified suppliers.
  • Batch randomization : Assign dyeing/mordanting batches randomly to avoid systemic bias.
  • Blinded grading : Employ multiple independent assessors for colorfastness scoring to reduce subjective bias .

Addressing Contradictions in Literature

Q. Why do some studies report this compound’s superior performance with FeSO₄, while others favor Al₂(SO₄)₃?

Divergent results arise from differences in:

  • Fiber type : FeSO₄ forms stronger bonds with protein fibers (wool), while Al₂(SO₄)₃ performs better on cellulose .
  • Dyeing pH : Fe³⁺ requires acidic conditions (pH 3–4) for stability, whereas Al³⁺ tolerates neutral pH. Researchers should explicitly report fiber composition and pH conditions to enable cross-study comparisons .

Q. How can meta-analyses resolve discrepancies in this compound’s optimal application parameters?

Conduct systematic reviews of existing data (e.g., Web of Science, Scopus) to:

  • Pool results from ≥10 studies using random-effects models.
  • Stratify analyses by fiber type, mordant method, and testing standards (e.g., ISO 105-C06 for washfastness).
  • Identify publication bias via funnel plots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.